Annomuricin C

Description

Contextualization within Annonaceous Acetogenin (B2873293) Research

Annomuricin C belongs to a large family of naturally occurring polyketides known as Annonaceous acetogenins (B1209576). frontiersin.orgnih.gov These compounds are almost exclusively found in plants of the Annonaceae family. frontiersin.orgnih.gov Chemically, acetogenins are derivatives of long-chain fatty acids. frontiersin.orgnih.gov The Annonaceae family comprises tropical and subtropical trees and shrubs, with Annona muricata (commonly known as soursop or graviola) being a notable source of these compounds. nih.govresearchgate.net

Annonaceous acetogenins are characterized by a long aliphatic chain, typically containing 35 to 37 carbons, that terminates in a γ-lactone ring, which may be saturated or unsaturated. beilstein-journals.org Along this chain are various oxygenated functional groups, including hydroxyls, ketones, epoxides, and, most characteristically, one, two, or three tetrahydrofuran (B95107) (THF) rings. beilstein-journals.org this compound is classified as a monotetrahydrofuran acetogenin, meaning its structure contains a single THF ring. nih.gov

The scientific interest in Annonaceous acetogenins stems from their wide range of reported biological activities, including cytotoxic, anti-proliferative, and insecticidal properties. ijper.orgnih.gov Much of the research has focused on their potential as anticancer agents, as they have been shown to be selectively toxic to various cancer cell lines. ijper.orgmedwinpublishers.com Their mechanism of action is often attributed to the inhibition of the mitochondrial complex I (NADH-ubiquinone oxidoreductase), a critical enzyme in cellular energy production. ijper.org

Historical Perspective on this compound Discovery and Its Significance in Natural Products Chemistry

This compound was first isolated from the leaves of Annona muricata. nih.gov Its discovery was part of a broader effort to identify and characterize the bioactive constituents of this plant, which has a long history of use in traditional medicine. nih.gov The isolation and structure elucidation of this compound were reported in the mid-1990s. acs.orgresearchgate.net

The process of isolating this compound typically involves bioactivity-directed fractionation of plant extracts. medwinpublishers.comdoc-developpement-durable.org This technique allows researchers to systematically separate the components of a mixture and test each fraction for biological activity, thereby guiding the purification of the active compounds. medwinpublishers.com

The significance of this compound in natural products chemistry lies in its complex stereochemistry. The molecule possesses multiple chiral centers, making its total synthesis a challenging and noteworthy achievement in the field. beilstein-journals.org The determination of the absolute configuration of these stereocenters is crucial for understanding its structure-activity relationships. nih.gov

Overview of the Academic Research Trajectory of this compound

The academic research on this compound has evolved from its initial isolation and structural characterization to more in-depth investigations of its biological activities and mechanisms of action. A significant portion of the research has focused on its cytotoxic effects against various cancer cell lines. nih.govmedwinpublishers.com For instance, studies have reported its activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. nih.gov

More recent research has employed computational methods, such as molecular docking and molecular dynamics simulations, to explore the interactions of this compound and other acetogenins with biological targets. frontiersin.orgbiomedpharmajournal.orgdovepress.com These in silico studies aim to predict the binding affinities and modes of interaction with proteins involved in disease pathways, such as those in cancer and viral infections. frontiersin.orgnih.govbiomedpharmajournal.org For example, research has investigated the potential of this compound to inhibit proteins like the SARS-CoV-2 spike protein and anti-apoptotic proteins of the Bcl-2 family. frontiersin.orgdovepress.com

The research trajectory also includes efforts in total synthesis, which not only confirms the proposed structure but also provides a means to produce the compound and its analogs for further biological evaluation. beilstein-journals.org The study of this compound continues to be an active area of research, contributing to the broader understanding of Annonaceous acetogenins and their potential applications.

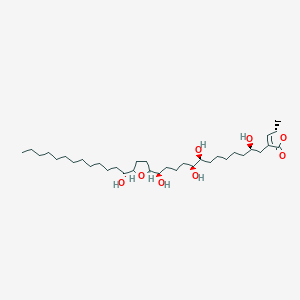

Structure

2D Structure

Properties

Molecular Formula |

C35H64O8 |

|---|---|

Molecular Weight |

612.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,8S,9S,13R)-2,8,9,13-tetrahydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3/t26-,28+,29-,30-,31+,32+,33+,34+/m0/s1 |

InChI Key |

LPDLLEWSLYZCOC-IYRMFVFKSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCC[C@@H]([C@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |

Synonyms |

annomuricin A annomuricin B annomuricin C |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Annomuricin C

Methodologies for the Extraction and Isolation of Annomuricin C from Natural Sources

The initial step in isolating this compound involves extracting the compound from its natural source, primarily the leaves of the Annona muricata plant. nih.govresearchgate.net This is followed by a series of purification steps to separate it from a complex mixture of other acetogenins (B1209576) and plant metabolites. nih.govpsu.edu

Solvent extraction is a critical first step to separate this compound and other acetogenins from the solid plant matrix. organomation.com The choice of solvent is crucial and is based on the polarity of the target compounds. researchgate.netnih.gov

For annonaceous acetogenins like this compound, solvents of varying polarities are used to selectively extract these compounds. researchgate.net Ethyl acetate (B1210297) is a commonly used solvent for the initial extraction from dried, powdered leaves of Annona muricata. nih.govplos.org The process often involves maceration, where the plant material is soaked in the solvent for an extended period, sometimes with repeated extractions to maximize the yield. plos.org Other solvents, such as ethanol (B145695), methanol (B129727), chloroform, and hexane (B92381), have also been employed in the broader research of acetogenin (B2873293) extraction. researchgate.netresearchgate.net The resulting crude extract contains a mixture of compounds that require further separation. nih.gov

| Extraction Technique | Solvent(s) | Source Material | Key Outcome |

| Maceration | Ethyl acetate | Annona muricata leaves | Crude extract containing a mixture of acetogenins. nih.govplos.org |

| Soxhlet Extraction | Ethanol, Hexane, Acetone | Plant materials | Continuous extraction for higher efficiency. organomation.com |

| Liquid-Liquid Extraction | Chloroform, Ethyl acetate, Hexane | Crude extracts | Separation of compounds based on polarity. organomation.com |

Following initial solvent extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex crude extract. psu.edu These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Open column chromatography is a fundamental technique used in the initial fractionation of the crude extract. researchgate.net Silica (B1680970) gel is a commonly used stationary phase due to its polar nature, which effectively separates compounds based on their polarity. researchgate.netscribd.com

In a typical procedure, the crude extract is loaded onto a silica gel column. nih.gov A series of solvents with increasing polarity, known as a gradient elution, are then passed through the column. researchgate.net For instance, a gradient of hexane and ethyl acetate, followed by dichloromethane (B109758) and methanol, can be used to separate the extract into several fractions. nih.govresearchgate.net The presence of acetogenins in the collected fractions is often monitored using thin-layer chromatography (TLC). nih.gov Fractions that show the presence of the desired compounds are then pooled for further purification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique crucial for the final purification of this compound. ijcpa.in Preparative HPLC is employed to isolate the pure compound from the enriched fractions obtained from column chromatography. nih.govijcpa.in

Reversed-phase HPLC, using a C18 column, is a common method for separating acetogenins. researchgate.netplos.org The mobile phase typically consists of a mixture of methanol and water, or acetonitrile (B52724) and water, often in a gradient system to achieve optimal separation. researchgate.netnih.gov The detection of the compounds is usually performed using an ultraviolet (UV) detector, as acetogenins exhibit UV absorbance. plos.org Analytical HPLC is also used to assess the purity of the isolated this compound. researchgate.net

| HPLC Parameter | Typical Specification for Acetogenin Separation |

| Column Type | Reversed-phase C18 researchgate.netplos.org |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradients researchgate.netnih.gov |

| Detection | UV Detector (e.g., at 220 nm) plos.org |

| Mode | Preparative for isolation, Analytical for purity check nih.govresearchgate.netijcpa.in |

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. aocs.orgnih.gov High-speed counter-current chromatography (HSCCC) has been successfully used for the separation of various natural products, including acetogenins. psu.edunih.govglobalresearchonline.net This method is highly efficient for purifying large amounts of crude extracts and can separate positional isomers and epimers. psu.edu The separation is based on the differential partitioning of the analytes between two immiscible liquid phases. aocs.org

Annonaceous acetogenins, including this compound, possess multiple chiral centers, leading to the existence of various stereoisomers. doc-developpement-durable.orgpsu.edu Chiral HPLC is a specialized chromatographic technique used to separate these enantiomers and diastereomers. phenomenex.comhumanjournals.com This is crucial for determining the absolute configuration of the natural product. psu.edu Chiral stationary phases (CSPs) are employed in the HPLC columns to achieve separation. phenomenex.comcsfarmacie.cz The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. humanjournals.com While the specific application of chiral HPLC for the separation of this compound stereoisomers is a developing area, it is a vital tool in the broader field of acetogenin research for resolving complex stereochemical issues. psu.edu

Chromatographic Separation Approaches for this compound

Mass Spectrometry (MS) in this compound Structure Determination

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. nih.govwikipedia.org High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the determination of the molecular formula. nih.gov

Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule. scirp.org The locations of the tetrahydrofuran (B95107) ring and the hydroxyl groups along the long alkyl chain can often be deduced from the analysis of these fragments. indexcopernicus.comdoc-developpement-durable.org Techniques like tandem mass spectrometry (MS/MS) can further aid in elucidating the connectivity of the molecule by fragmenting specific ions and analyzing the resulting daughter ions. indexcopernicus.com

| Property | Value |

| Molecular Formula | C₃₅H₆₄O₈ nih.gov |

| Molecular Weight | 612.9 g/mol nih.gov |

| Exact Mass | 612.46011900 Da nih.gov |

Other Spectroscopic and Analytical Methods

In addition to NMR and MS, other spectroscopic techniques contribute to the comprehensive characterization of this compound:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. indexcopernicus.comdoc-developpement-durable.org For this compound, this includes the characteristic absorption bands for hydroxyl (-OH) groups and the carbonyl (C=O) group of the γ-lactone ring. doc-developpement-durable.org

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the conjugated systems within the molecule. indexcopernicus.comdoc-developpement-durable.org The α,β-unsaturated lactone in this compound exhibits a characteristic UV absorption. doc-developpement-durable.org

Biosynthetic Investigations of Annomuricin C

Elucidation of Polyketide Pathway Involvement in Annomuricin C Biosynthesis

The biosynthesis of this compound and other Annonaceous acetogenins (B1209576) is rooted in the polyketide pathway. nih.govijper.orgmedwinpublishers.com Polyketides are a diverse class of secondary metabolites produced by a wide range of organisms. wikipedia.org Their biosynthesis shares notable similarities with fatty acid synthesis. wikipedia.org

The fundamental building blocks for this compound are derived from long-chain fatty acids, typically C32 or C34. beilstein-journals.orgnih.govmdpi.com These fatty acid precursors are processed through a series of reactions catalyzed by a family of enzymes known as polyketide synthases (PKSs). wikipedia.orgrasmusfrandsen.dk The general structure of Annonaceous acetogenins consists of a long aliphatic chain connected to a γ-lactone ring, which is often substituted. ijper.org This lactone is formed from the combination of the fatty acid chain with a propan-2-ol unit. mdpi.comcore.ac.uk The presence of oxygenated functional groups like hydroxyls and one or more THF rings along the hydrocarbon chain is a defining feature of this class of compounds. beilstein-journals.org It has been proposed that the THF cores are generated from the polyepoxidation of an unconjugated polyene precursor. nih.gov

Research has confirmed that Annonaceous acetogenins are derived metabolically from fatty acid molecules via the polyketide pathway. medwinpublishers.comfrontiersin.org The structural diversity within the acetogenin (B2873293) family, including variations in the number and stereochemistry of THF rings, arises from the intricacies of this biosynthetic route. core.ac.uk

Proposed Enzymatic Mechanisms in this compound Formation

The formation of this compound is a complex process orchestrated by a suite of enzymes, with polyketide synthases (PKSs) playing a central role. PKSs are multi-domain enzymes or enzyme complexes that catalyze the sequential condensation of small carboxylic acid units to build the polyketide backbone. wikipedia.orgrasmusfrandsen.dk

Key Enzymatic Steps:

Chain Assembly by Polyketide Synthases (PKSs): PKSs facilitate the iterative Claisen condensation of activated primary metabolites, such as acetyl-CoA and malonyl-CoA, to form β-ketoacetyl polymers. rasmusfrandsen.dk These enzymes are broadly classified into three types:

Type I PKSs: Large, modular proteins with multiple domains that carry out different catalytic steps. wikipedia.org

Type II PKSs: Complexes of dissociable, monofunctional proteins. wikipedia.org

Type III PKSs: Homodimeric enzymes that are independent of an acyl carrier protein (ACP). wikipedia.org The minimal domains for a functional PKS module typically include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). wikipedia.orgrasmusfrandsen.dk

Formation of Tetrahydrofuran (B95107) (THF) Rings: A key feature of this compound is its mono-THF ring structure. mdpi.comnih.gov The biogenetic pathway leading to the THF ring is hypothesized to involve the polyepoxidation of a polyene fatty acid precursor. nih.gov This is followed by a cascade of domino-style cyclizations, where the epoxide rings are opened to form the characteristic THF rings with specific stereochemistry.

γ-Lactone Ring Formation: The biosynthesis culminates in the formation of the α,β-unsaturated γ-lactone ring. This structure is formed by the combination of the terminal carboxylic acid of the long fatty acid chain with a 2-propanol unit. nih.govmdpi.com

While the general enzymatic mechanisms for acetogenin biosynthesis have been proposed, the specific enzymes and the precise sequence of events leading exclusively to this compound are areas of ongoing research.

Genetic Studies Related to this compound Production in Annona Species

The production of secondary metabolites like this compound in plants is governed by a complex interplay of genetic and environmental factors. nih.gov In the context of Annonaceous acetogenins, the genes encoding the PKS enzymes are of primary interest, as they are responsible for constructing the core carbon skeleton of these molecules. Typically, the genes required for the biosynthesis of a specific polyketide are organized in gene clusters within the organism's genome. wikipedia.org

Genetic studies have been conducted on Annona muricata, the plant species from which this compound is isolated. nih.govnih.gov Research has explored the genetic diversity within A. muricata populations and has found correlations between genetic profiles and the chemical content of certain metabolites, such as flavonoids and polyphenols. nih.gov These studies indicate that genetic differences between plant populations can be associated with varying levels of chemical compound production. nih.gov

However, specific genetic studies that directly link particular genes or gene clusters to the biosynthesis of this compound or other individual acetogenins are not extensively documented in the available literature. Identifying and characterizing the PKS gene clusters and other modifying enzyme genes in Annona species are essential next steps to fully unravel the genetic basis of this compound production. Such research would not only illuminate the biosynthetic pathway but could also open avenues for metabolic engineering to enhance the production of these valuable compounds.

Chemical Synthesis and Analog Development of Annomuricin C

Total Synthesis Strategies for Annomuricin C and Structurally Related Annonaceous Acetogenins (B1209576)

The structural complexity and stereochemical richness of Annonaceous acetogenins, including this compound, present considerable challenges to synthetic chemists. While a specific total synthesis for this compound is not detailed in the reviewed literature, numerous successful total syntheses of structurally related acetogenins have been accomplished, providing a roadmap for accessing this class of molecules. beilstein-journals.org These syntheses are crucial for confirming absolute stereochemistry and providing material for biological studies. beilstein-journals.orgmdpi.com

Synthetic chemists have employed a variety of strategies, including convergent, linear, and biomimetic approaches. beilstein-journals.org These strategies often rely on asymmetric reactions to install the numerous chiral centers with high fidelity. beilstein-journals.org

Key synthetic approaches for related acetogenins include:

Convergent Synthesis: This is a common strategy where different key fragments of the molecule are synthesized independently and then coupled together at a late stage. For example, the total synthesis of muricatetrocin C was achieved via a convergent strategy that involved coupling three main fragments. This approach featured a highly diastereoselective hetero-Diels-Alder reaction to form the butenolide terminus and an oxygen-to-carbon rearrangement to install the trans-2,5-disubstituted tetrahydrofuran (B95107) ring. nih.gov

Bidirectional Synthesis: This elegant approach builds a molecule outwards from a central starting material. The total synthesis of asimicin utilized a bidirectional strategy starting from a dialdehyde (B1249045) derived from (S,S)-diethyl tartrate. Key steps included an Indium trichloride (B1173362) (InCl3) mediated addition of an allylic stannane (B1208499) to the dialdehyde, followed by tosylation and treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to form the core bis-tetrahydrofuran intermediate. researchgate.net

Iterative and Linear Approaches: Some syntheses build the carbon chain in a more linear fashion. The synthesis of longicin employed a ring-closing metathesis (RCM) reaction as a "chain elongation" strategy and developed a new protocol for incorporating the butenolide ring. beilstein-journals.org Similarly, the synthesis of corossoline involved coupling two main fragments, an iodododecane derivative and a protected pent-1-yne, to build the backbone. beilstein-journals.org

The table below summarizes some of the key reactions and strategies used in the total synthesis of acetogenins structurally related to this compound.

| Target Compound | Key Strategy / Reactions | Significance | Reference(s) |

| Muricatetrocin C | Convergent Synthesis, Hetero-Diels-Alder, Oxygen-to-Carbon Rearrangement | Efficient assembly of complex fragments. | nih.gov |

| Asimicin | Bidirectional Synthesis, InCl3-mediated allylation | Symmetric construction of the core bis-THF unit. | researchgate.net |

| Longicin | Ring-Closing Metathesis (RCM) | Novel chain elongation and butenolide formation. | beilstein-journals.org |

| Corossoline | Convergent fragment coupling | Confirmation of stereochemistry. | beilstein-journals.org |

| cis-Solamin | Diastereoselective Epoxidation | Establishment of absolute configuration. | beilstein-journals.org |

These diverse strategies highlight the ingenuity in modern organic synthesis and provide established pathways that could be adapted for the total synthesis of this compound.

Semi-Synthesis Approaches for this compound Derivatives

Semi-synthesis, which involves the chemical modification of a natural product isolated from its source, is a vital tool for creating derivatives of complex molecules like this compound. psu.edu This approach is often more efficient than total synthesis for generating a library of related compounds, particularly for structure-activity relationship (SAR) studies. psu.edunih.gov

While specific semi-synthetic modifications starting from this compound are not extensively detailed, general strategies for the acetogenin (B2873293) class are well-established. These modifications typically target the functional groups common to the family, such as the hydroxyl groups and the terminal lactone. psu.edu By creating a variety of derivatives, researchers can probe the importance of each part of the molecule for its biological function. For instance, esterification or etherification of the hydroxyl groups can determine their role in hydrogen bonding with biological targets. Modifications to the lactone ring or the length of the alkyl spacer chain between the THF core and the lactone can also yield important insights. psu.edu

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The design and synthesis of analogs are central to medicinal chemistry and drug discovery, aiming to understand how a molecule's structure relates to its biological activity. oncodesign-services.com For this compound and other acetogenins, this process is crucial for identifying the "pharmacophore"—the essential molecular features responsible for their potent biological effects—and for developing new agents with improved properties. nih.gov

Structure-activity relationship (SAR) studies involve systematically altering different parts of the lead molecule (this compound) and assessing the impact of these changes on its activity. oncodesign-services.com The synthesis of these analogs can be achieved through total synthesis or semi-synthesis.

Key structural features of acetogenins that are typically modified for SAR studies include:

The Tetrahydrofuran (THF) Core: The number, position, and relative stereochemistry of the THF rings are critical for activity. Analogs with different stereochemistries or ring systems (e.g., replacing THF with tetrahydropyran) help to define the optimal spatial arrangement. psu.edu

The Flanking Hydroxyl Groups: The hydroxyl groups adjacent to the THF rings are believed to be important for binding to their biological target, primarily the mitochondrial complex I. beilstein-journals.org Analogs where these groups are removed, inverted, or derivatized can clarify their role.

The α,β-Unsaturated γ-Lactone: This terminal "warhead" is considered essential for the activity of many acetogenins. Analogs with saturated lactones or different lactone substituents are synthesized to confirm its importance.

The Alkyl Chain: The length of the hydrocarbon chain connecting the THF core to the lactone and the chain at the other end of the molecule can influence potency and physical properties like solubility. psu.edu

The following table illustrates the principles of designing analogs for SAR studies based on the general structure of this compound.

| Structural Modification | Purpose of Analog Synthesis | Potential SAR Insight | Reference(s) |

| Inversion of stereocenters | To determine the required absolute and relative stereochemistry. | A specific 3D arrangement of functional groups is likely essential for activity. | beilstein-journals.orgpsu.edu |

| Removal/Esterification of hydroxyls | To probe the necessity of hydrogen bond donors/acceptors. | Flanking hydroxyl groups are critical for target binding. | psu.edu |

| Saturation of the lactone double bond | To investigate the role of the Michael acceptor. | The α,β-unsaturation is a key feature of the pharmacophore. | oncodesign-services.com |

| Variation of alkyl chain length | To optimize hydrophobic interactions and overall molecule length. | An optimal distance between the THF core and the lactone is required for potent activity. | psu.edu |

These SAR studies, enabled by the synthesis of novel analogs, are fundamental to translating the promise of natural products like this compound into potential therapeutic agents. nih.gov

In Vitro Biological Activities and Mechanistic Studies of Annomuricin C

Cytotoxic and Antiproliferative Research of Annomuricin C in Cell Line Models

Inhibition of Diverse Cancer Cell Lines (e.g., A-549, MCF-7, HT-29, PC-3, HL-60, HepG2, HCT-116, Raji)

This compound has demonstrated cytotoxic effects against various human cancer cell lines. Research has shown its ability to inhibit the proliferation of HT-29, a human colorectal adenocarcinoma cell line, with a reported ED50 value of 1.54 µg/mL. encyclopedia.pub While specific IC50 values for this compound against a broad panel of cancer cell lines are not extensively documented in the currently available literature, studies on closely related annonaceous acetogenins (B1209576) and extracts from Annona muricata provide strong evidence of the potent anticancer activity of this class of compounds.

For instance, Annomuricin E, another acetogenin (B2873293) from Annona muricata, has shown significant cytotoxicity against HT-29 cells with an IC50 value of 1.62 ± 0.24 μg/ml after 48 hours of treatment. plos.orgnih.govnih.gov Furthermore, an ethyl acetate (B1210297) extract of Annona muricata leaves, which contains a mixture of acetogenins including this compound, has been shown to be cytotoxic to a range of cancer cell lines. This extract exhibited an IC50 value of 5.09 ± 0.41 μg/mL against the human lung cancer cell line A-549 after 72 hours of treatment. nih.govnih.gov The same extract also showed potent activity against colon cancer cell lines, with IC50 values of 8.98 ± 1.24 µg/mL for HCT-116 and 11.43 ± 1.87 µg/mL for HT-29 after 24 hours. nih.govnih.gov

In studies involving other cancer cell lines, extracts of Annona muricata have demonstrated significant antiproliferative effects. For the human breast cancer cell line MCF-7, an ethyl acetate fraction of A. muricata leaf extract showed a highly effective IC50 value of 2.86 µg/mL. tandfonline.comnih.gov Against the human promyelocytic leukemia cell line HL-60, various extracts of A. muricata inhibited proliferation in a concentration-dependent manner, with IC50 values ranging from 6 to 49 μg/mL. nih.govresearchgate.net For the human hepatocellular carcinoma cell line HepG2, an ethanol (B145695) extract of A. muricata leaves was found to inhibit cell viability, with estimated IC50 values of approximately 150 μg/ml for both HepG2 and HCT-116 cells. researchgate.net

While data on PC-3 (prostate cancer) and Raji (Burkitt's lymphoma) cell lines specifically for this compound is limited, studies on Annona muricata extracts have shown cytotoxic effects. A chloroform extract of the leaves was reported to have an IC50 value of 90.6 µg/mL on Raji cells. researchgate.net Another acetogenin, annonacin, was found to be cytotoxic against the Raji cell line with an IC50 value of 2.89 ± 1.3 µM. semanticscholar.org

Interactive Data Table: Cytotoxic Activity of this compound and Related Compounds/Extracts

| Compound/Extract | Cell Line | Cell Type | IC50/ED50 Value | Reference |

| This compound | HT-29 | Colon Adenocarcinoma | ED50: 1.54 µg/mL | encyclopedia.pub |

| Annomuricin E | HT-29 | Colon Adenocarcinoma | IC50: 1.62 ± 0.24 µg/mL (48h) | plos.orgnih.govnih.gov |

| A. muricata Leaf Extract (Ethyl Acetate) | A-549 | Lung Carcinoma | IC50: 5.09 ± 0.41 µg/mL (72h) | nih.govnih.gov |

| A. muricata Leaf Extract (Ethyl Acetate) | HCT-116 | Colorectal Carcinoma | IC50: 8.98 ± 1.24 µg/mL (24h) | nih.govnih.gov |

| A. muricata Leaf Extract (Ethyl Acetate) | HT-29 | Colon Adenocarcinoma | IC50: 11.43 ± 1.87 µg/mL (24h) | nih.govnih.gov |

| A. muricata Leaf Extract (Ethyl Acetate Fraction) | MCF-7 | Breast Adenocarcinoma | IC50: 2.86 µg/mL | tandfonline.comnih.gov |

| A. muricata Extracts | HL-60 | Promyelocytic Leukemia | IC50: 6-49 µg/mL | nih.govresearchgate.net |

| A. muricata Leaf Extract (Ethanol) | HepG2 | Hepatocellular Carcinoma | IC50: ~150 µg/mL | researchgate.net |

| A. muricata Leaf Extract (Chloroform) | Raji | Burkitt's Lymphoma | IC50: 90.6 µg/mL | researchgate.net |

| Annonacin | Raji | Burkitt's Lymphoma | IC50: 2.89 ± 1.3 µM | semanticscholar.org |

Investigation of Selective Cytotoxicity in In Vitro Models

A critical aspect of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Studies on annonaceous acetogenins and Annona muricata extracts have suggested such selective cytotoxicity.

For example, Annomuricin E was found to be significantly less cytotoxic to the normal human colon cell line CCD841, with an IC50 value of 32.51 ± 1.18 μg/ml after 48 hours, compared to its potent activity against the HT-29 colon cancer cell line (IC50 of 1.62 ± 0.24 μg/ml). plos.org This indicates a favorable selectivity index for this related acetogenin.

Furthermore, an ethyl acetate extract of Annona muricata leaves did not noticeably affect the viability of normal human hepatic WRL-68 cells, while exhibiting significant cytotoxicity against various cancer cell lines. nih.gov Similarly, another study demonstrated that ethanolic extracts from A. muricata leaves exhibited high cytotoxicity against breast cancer cell lines (HCC1954 and MCF7) but weak toxicity against normal peripheral blood mononuclear cells (PBMC). ms-editions.cl

Molecular Mechanisms of Action of this compound

The anticancer effects of this compound and other annonaceous acetogenins are primarily attributed to their ability to interfere with fundamental cellular processes, particularly mitochondrial function.

Mitochondrial Dysfunction and Bioenergetic Perturbation

Mitochondria, the powerhouses of the cell, play a central role in energy production and are also key regulators of apoptosis (programmed cell death). Annonaceous acetogenins, as a class, are well-known for their ability to induce mitochondrial dysfunction, leading to a state of bioenergetic stress within cancer cells. dovepress.com

A primary molecular target of annonaceous acetogenins is the mitochondrial Complex I, also known as NADH-ubiquinone oxidoreductase. dovepress.commdpi.com This enzyme complex is the first and largest enzyme in the mitochondrial electron transport chain, which is essential for the production of ATP, the main energy currency of the cell.

By inhibiting Complex I, acetogenins like this compound effectively block the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. mdpi.com This inhibition leads to a significant decrease in ATP production, thereby depriving cancer cells of the energy required for their rapid proliferation and survival. medchemexpress.comnih.gov The disruption of the electron transport chain also leads to an overproduction of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic pathways.

The proper functioning of the mitochondrial electron transport chain is crucial for maintaining the mitochondrial membrane potential (ΔΨm). The inhibition of Complex I by acetogenins leads to a dissipation or collapse of this membrane potential.

Studies on Annomuricin E have demonstrated its ability to trigger the dissipation of the mitochondrial membrane potential in HT-29 colon cancer cells. plos.orgnih.govnih.gov The loss of ΔΨm is a critical event in the intrinsic pathway of apoptosis. It leads to the opening of the mitochondrial permeability transition pore (mPTP), which allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. encyclopedia.pub This release of cytochrome c then initiates a cascade of caspase activation, ultimately leading to the execution of apoptosis. nih.govencyclopedia.pub

Induction of Cytochrome c Release from Mitochondria

This compound is implicated in the intrinsic pathway of apoptosis, a critical component of which is the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytosol. Research indicates that acetogenins, the class of compounds to which this compound belongs, can impair the mitochondrial membrane potential. This disruption leads to the leakage of cytochrome c from the mitochondrial intermembrane space into the cytoplasm nih.govmdpi.com. One study has specifically identified cytochrome c translocation from the mitochondria to the cytosol as a key event following treatment with this compound researchgate.net.

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, thereby committing the cell to apoptosis nih.govmdpi.com. The release of cytochrome c is a pivotal step, often considered a point of no return in the apoptotic cascade. This process is tightly regulated by the Bcl-2 family of proteins, whose balance is also reportedly modulated by acetogenins nih.gov. The mechanism by which this compound induces this release is linked to the disruption of mitochondrial membrane integrity, a central event in the mitochondrial-mediated pathway of cell death .

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their activity is essential for physiological processes like tissue remodeling, but their dysregulation is heavily implicated in cancer progression, particularly in invasion and metastasis.

Studies have shown that compounds from Annona muricata can modulate the activity of these enzymes. Specifically, research indicates that annomuricins can disturb MMPs, an action linked to the subsequent leakage of cytochrome c from the mitochondria nih.govmdpi.com. Furthermore, extracts from various parts of the Annona muricata plant have been shown to suppress the activity of specific gelatinases, namely MMP-2 and MMP-9, in fibrosarcoma cells (HT1080) mdpi.comnih.govmdpi.com. The inhibition of these particular MMPs is a significant target in cancer therapy as they are instrumental in breaking down the basement membrane, a key step in tumor cell invasion nih.gov. Disruption of MMP function in leukemia cells has also been observed, contributing to the inhibition of cancer cell growth nih.govmdpi.com.

Apoptosis Induction Pathways

This compound and related acetogenins trigger programmed cell death, or apoptosis, through a series of coordinated molecular events. The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular stresses, leading to changes in the mitochondrial membrane nih.govnih.gov. The apoptotic process induced by acetogenins is characterized by a cascade of events including the release of mitochondrial cytochrome c, the activation of caspases, regulation of the Bcl-2 protein family, and ultimately, the fragmentation of nuclear material nih.govmdpi.comnih.gov.

Caspase Activation (e.g., Caspase-3, Caspase-7, Caspase-9)

Caspases are a family of cysteine proteases that act as the primary executioners of apoptosis. The apoptotic pathway initiated by this compound involves a hierarchical activation of these enzymes. Following the disruption of mitochondrial function and the release of cytochrome c, a cascade of caspase activation is initiated mdpi.com.

The process begins with the activation of initiator caspases, such as caspase-9. The release of cytochrome c into the cytosol facilitates the formation of the apoptosome, which then cleaves and activates pro-caspase-9 . Activated caspase-9, in turn, activates the executioner caspases, including caspase-3 and caspase-7 nih.govmdpi.commdpi.com. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-3, in particular, is considered a critical downstream event in the apoptotic process induced by acetogenins ijper.org.

Regulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2, Bcl-xL, Mcl-1)

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, consisting of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The ratio of these opposing factions determines the cell's susceptibility to apoptotic stimuli nih.gov. Acetogenins, including this compound, have been shown to modulate the expression of these proteins to favor apoptosis nih.govmdpi.com.

Research indicates that acetogenins can upregulate the expression of pro-apoptotic proteins like Bax while simultaneously down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL nih.gov. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane's integrity, facilitating the release of cytochrome c nih.gov. In some cancer cell lines, treatment with Annona muricata extracts has been shown to up-regulate Bax and down-regulate Bcl-2 expression mdpi.comuj.ac.za. Furthermore, studies on an acetogenin mimic compound demonstrated a down-regulation in the anti-apoptotic proteins Bcl-2 and Mcl-1, further supporting the role of this class of compounds in overcoming resistance to apoptosis nih.gov.

DNA Fragmentation and Nuclear Condensation

The final stages of apoptosis are characterized by distinct morphological changes within the cell nucleus, including chromatin condensation and the fragmentation of genomic DNA into oligonucleosomal-sized fragments. These events are executed by the activated downstream caspases.

Studies on extracts from Annona muricata and its constituent compounds have demonstrated the induction of these nuclear apoptotic events indexcopernicus.commedwinpublishers.com. Once the intrinsic caspase cascade is initiated by acetogenins, activated executioner caspases like caspase-3 cleave cellular substrates that lead to DNA fragmentation and the condensation of the nucleus nih.govmdpi.comnih.gov. For instance, annonacin, another acetogenin from Annona muricata, has been specifically shown to increase DNA fragmentation in endometrial cancer cells mdpi.com. These nuclear changes are classic hallmarks that confirm the induction of apoptosis nih.govmedwinpublishers.com.

Apoptosis-Inducing Factor (AIF) Nuclear Translocation

In addition to the caspase-dependent pathway, some apoptotic stimuli can trigger a caspase-independent cell death mechanism involving the Apoptosis-Inducing Factor (AIF). AIF is a mitochondrial flavoprotein that, upon release from the mitochondria, translocates to the nucleus where it can induce chromatin condensation and large-scale DNA fragmentation.

While direct studies on this compound's effect on AIF are limited, research on a related compound provides insight. A synthetic mimic of annonaceous acetogenins, known as AA005, was found to promote the nuclear translocation of AIF. This event was associated with the induction of AIF-dependent cell death in human colon cancer cells in vivo, suggesting a potential caspase-independent mechanism of action for this class of compounds nih.gov.

Data on Cytotoxic Activity of Annomuricins

The following table summarizes the cytotoxic activity of various annomuricins against different human cancer cell lines, as reported in the literature. The ED50 value represents the effective dose required to inhibit the growth of 50% of the cells.

| Compound | Cell Line | Cancer Type | ED50 (µg/mL) | Reference |

| Annomuricin A | A549 | Lung | 0.33 | nih.gov |

| Annomuricin B | HT-29 | Colon | 0.435 | nih.gov |

| Annomuricin B | A549 | Lung | 0.159 | nih.gov |

| This compound | HT-29 | Colon | 1.54 | nih.gov |

Cell Cycle Progression Modulation

The regulation of the cell cycle is a critical process in cell proliferation, and its disruption is a hallmark of cancer. Annonaceous acetogenins have been observed to interfere with cell cycle progression, leading to arrest at various checkpoints.

Extracts from Annona muricata, which contain this compound, have demonstrated the ability to induce cell cycle arrest in the G0/G1 phase. Studies on the ethyl acetate extract of A. muricata leaves showed a halt in the G0/G1 phase in human leukemia (HL-60) cells nih.govmdpi.com. Similarly, in A549 lung cancer cells, the extract induced G0/G1 phase arrest, which was associated with an increase in Bax expression and a decrease in Bcl-2 expression mdpi.com.

While these effects are attributed to the complex mixture of compounds in the extracts, studies on isolated acetogenins support this mechanism. For instance, the related acetogenin Annomuricin E was found to induce a significant G1 cell cycle arrest in HT-29 colon cancer cells after 12 hours of treatment figshare.comnih.gov. Another acetogenin, Annonacin, also induced G0/G1 growth arrest in MCF-7 breast cancer cells bau.edu.lb. These findings suggest that the induction of G0/G1 arrest is a common mechanistic feature of Annonaceous acetogenins, preventing cancer cells from entering the DNA synthesis (S) phase and thus inhibiting proliferation ijper.org.

While G0/G1 arrest is more commonly reported, there is some evidence to suggest that extracts from the Annonaceae family can also induce arrest at other phases of the cell cycle. For example, one study noted that an extract effectively caused cell cycle arrest at the G2/M and S phases in certain cancer cell lines. However, specific studies confirming the induction of S phase arrest by the isolated this compound compound are not extensively documented in the current body of scientific literature.

Reactive Oxygen Species (ROS) Generation and Associated Cellular Responses

Reactive oxygen species are highly reactive molecules that, at high levels, can induce cellular damage and trigger programmed cell death. Many chemotherapeutic agents function by increasing ROS levels beyond the cancer cell's antioxidant capacity.

Extracts from A. muricata have been shown to cause an excessive accumulation of ROS in cancer cells researchgate.net. In studies involving human colon cancer cells (HCT-116 and HT-29), treatment with an ethyl acetate leaf extract led to a significant increase in ROS formation. This event was followed by the disruption of the mitochondrial membrane potential and leakage of cytochrome c, key steps in the intrinsic pathway of apoptosis researchgate.net. The generation of ROS has also been observed in HL-60 leukemia cells treated with A. muricata extracts mdpi.com. This disruption of the cellular redox balance appears to be a significant contributor to the cytotoxic effects of the plant's bioactive compounds mdpi.comresearchgate.net.

Intervention in Specific Intracellular Signaling Pathways (e.g., ERK, PI3K/Akt, NF-κB, HIF-1α)

This compound and its related compounds interfere with key signaling pathways that are often dysregulated in cancer, governing cell survival, proliferation, and adaptation to stress.

ERK Pathway: The Extracellular Signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. The related acetogenin Annonacin has been shown to decrease the phosphorylation of ERK1/2 in MCF-7 breast cancer cells, indicating an inhibition of this pro-survival pathway bau.edu.lb.

PI3K/Akt and HIF-1α Pathways: The PI3K/Akt pathway is a central regulator of cell survival and metabolism. It can activate Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that allows tumor cells to adapt to low-oxygen environments and promotes angiogenesis. An in silico study investigated the potential of various acetogenins from A. muricata, including this compound, to act as inhibitors of HIF-1α. The study predicted that these acetogenins could be potent anticancer agents by targeting this factor. While this study was computational, it provides a basis for the targeted investigation of this compound as an inhibitor of the HIF-1α pathway. Other bioactive compounds within A. muricata extracts, such as kaempferol and genistein, have also been predicted through in silico analysis to inhibit HIF-1α expression via the PI3K/Akt signaling pathway.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is involved in inflammation, immunity, and cell survival. In a cancerous state, its constitutive activation can prevent apoptosis. An ethyl acetate extract of A. muricata leaves was found to suppress the induced translocation of NF-κB from the cytoplasm to the nucleus in A549 lung cancer cells. This inhibition prevents NF-κB from activating its target genes, thereby promoting apoptosis nih.gov.

Studies on Reversal of Multidrug Resistance (e.g., ABCB1-mediated)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein), which pump drugs out of the cancer cell.

The potential for Annonaceous acetogenins to reverse MDR has been explored through computational studies. An in silico analysis screened 24 different acetogenins from A. muricata for their ability to inhibit the ABCB1 transporter. The study found that several acetogenins, specifically Annonacin A.1, Annohexocin.1, and Annomuricin E.1, demonstrated strong binding potential to both the ATP-binding site and the drug-binding site of the ABCB1 protein nih.gov. These findings suggest that these compounds could act as competitive inhibitors, preventing the efflux of chemotherapeutic drugs. While this compound was not among the top-performing compounds in this specific computational screen, the study highlights the potential of the acetogenin class as a whole in overcoming ABCB1-mediated multidrug resistance nih.gov.

Inhibition of Cellular Metabolism and Tumor Mobility

Inhibition of Cellular Metabolism: A primary and well-documented mechanism of action for Annonaceous acetogenins is the inhibition of the mitochondrial electron transport chain, specifically Complex I (NADH: ubiquinone oxidoreductase) ijper.orgnih.gov. This inhibition blocks the production of ATP, the main energy currency of the cell. Cancer cells have a high metabolic rate and are particularly vulnerable to disruptions in energy supply. By depleting cellular ATP, acetogenins like this compound can effectively starve cancer cells, leading to necrosis and apoptosis nih.govmdpi.com. This mechanism is considered a key reason for the selective toxicity of acetogenins toward tumor cells, which often have higher energy demands than normal cells ijper.org.

Inhibition of Tumor Mobility: The ability of cancer cells to migrate and invade surrounding tissues is essential for metastasis. Extracts from A. muricata have been shown to possess anti-metastatic properties in vitro. An ethyl acetate leaf extract was found to conspicuously block the migration and invasion of HT-29 and HCT-116 colon cancer cells researchgate.net. This effect is linked to the ability of the plant's compounds to inhibit cellular metabolism and disrupt the actin cytoskeleton, which is crucial for cell movement nih.gov.

Antiviral Research Applications of this compound and Related Acetogenins

Annonaceous acetogenins, a class of bioactive compounds found in the Annonaceae family of plants, have demonstrated a range of biological activities, including potential antiviral effects. frontiersin.orgresearchgate.net Research has explored these properties against several viruses, such as human immunodeficiency virus (HIV), herpes simplex virus (HSV), human papillomavirus (HPV), hepatitis C virus (HCV), and dengue virus. nih.gov These investigations often involve both computational (in silico) and laboratory (in vitro) models to understand the extent and mechanisms of their antiviral potential. frontiersin.org

In Silico Studies of this compound Against Viral Targets (e.g., SARS-CoV-2 Spike Protein)

Computational studies have been employed to predict the antiviral capabilities of this compound and other acetogenins, particularly against SARS-CoV-2, the virus responsible for COVID-19. frontiersin.orgnih.gov These in silico methods, such as molecular docking, simulate the interaction between a compound and a specific viral protein target to estimate its binding affinity and inhibitory potential. nih.govscientificarchives.com

One prominent target for these studies is the SARS-CoV-2 spike glycoprotein, which is crucial for the virus's entry into host cells. frontiersin.orgqscience.com A computational study evaluated a library of acetogenins from Annona muricata, including Annomuricin A, Annomuricin B, this compound, and Muricatocin C, for their ability to bind to the spike protein. frontiersin.orgnih.gov The results indicated that these acetogenins, this compound among them, exhibited good binding affinities and inhibitory potential against the spike protein. frontiersin.org While all tested acetogenins showed promise, cis-Annonacin was identified as having the lowest binding energy, suggesting the highest binding affinity in this particular study. frontiersin.orgnih.gov

| Compound | Target Protein | Predicted Activity |

|---|---|---|

| This compound | SARS-CoV-2 Spike Protein | Good inhibitory activity frontiersin.org |

| Annomuricin A | SARS-CoV-2 Spike Protein | Good inhibitory activity frontiersin.org |

| Annomuricin B | SARS-CoV-2 Spike Protein | Good inhibitory activity frontiersin.org |

| Muricatocin C | SARS-CoV-2 Spike Protein | Good inhibitory activity frontiersin.org |

| cis-Annonacin | SARS-CoV-2 Spike Protein | Identified as most potent in the study group frontiersin.org |

In Vitro Antiviral Effects of this compound and Analogs

In addition to computational predictions, in vitro studies using cell cultures are essential for confirming the biological activity of compounds against viruses. Extracts from Annona muricata, the plant source of this compound, have shown antiviral activity against herpes simplex virus (HSV) in laboratory settings. mdpi.com One study demonstrated that an acidified ethanolic extract of the plant could reduce viral replication within one hour of contact. mdpi.com

While studies focusing specifically on the isolated this compound are part of a broader research area, the antiviral activities of the acetogenin class have been reported against a variety of viruses. nih.gov These findings suggest a potential broad-spectrum antiviral capacity for this family of compounds. frontiersin.org

| Virus | Reported Activity |

|---|---|

| Herpes Simplex Virus (HSV-1, HSV-2) | Significant antiviral activity nih.govmdpi.com |

| Human Immunodeficiency Virus (HIV-1) | Significant antiviral activity nih.gov |

| Human Papillomavirus (HPV) | Significant antiviral activity nih.gov |

| Hepatitis C Virus (HCV) | Significant antiviral activity nih.gov |

| Dengue Virus Type 2 (DENV-2) | Significant antiviral activity nih.gov |

| SARS-CoV-2 | Leaf extracts show some level of viral inhibition researchgate.net |

Structure Activity Relationship Sar Studies of Annomuricin C

Influence of the Monotetrahydrofuran Ring Moiety on Biological Activity

The monotetrahydrofuran (mono-THF) ring is a defining feature of Annomuricin C and a large subclass of Annonaceous acetogenins (B1209576), significantly influencing their biological profile. nih.govindexcopernicus.com The THF ring system, along with its flanking hydroxyl groups, is a key pharmacophore that plays a crucial role in the interaction with biological targets, most notably the mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The presence of at least one THF ring is a common characteristic of the most potent cytotoxic acetogenins. ijper.orgfrontiersin.org

Studies comparing different classes of acetogenins demonstrate the importance of the THF core. While acetogenins with two THF rings (bis-THF) often exhibit the highest potency, mono-THF compounds like this compound still display significant and selective cytotoxicity. scienceopen.comacs.org For example, this compound has shown selective cytotoxicity against various human tumor cell lines. indexcopernicus.comebi.ac.uk The THF ring helps to properly orient the long aliphatic chain and position the hydroxyl groups for optimal binding to their molecular target. Although the stereochemistry around the THF rings was once thought to be critical, some studies suggest that different stereochemical arrangements can adopt similar conformations, implying that the presence of the ring system itself is a primary determinant of activity. researchgate.net

Role of Hydroxyl Group Positions and Stereochemistry in this compound Activity

The number, position, and stereochemistry of hydroxyl (-OH) groups along the hydrocarbon chain of this compound are critical determinants of its biological potency and selectivity. This compound possesses five hydroxyl groups, including a vicinal diol (two hydroxyl groups on adjacent carbons) at the C-10 and C-11 positions. indexcopernicus.comebi.ac.uk This specific diol has a threo relative stereochemistry. indexcopernicus.comdoc-developpement-durable.org

The arrangement of these hydroxyls is vital for activity. Research has shown that chemical modification of these groups can dramatically alter cytotoxicity. For instance, the formation of an acetonide derivative from the C-10/C-11 diol of this compound was found to significantly enhance its cytotoxic effects against human lung (A-549) and breast (MCF-7) tumor cell lines. indexcopernicus.comebi.ac.uk This suggests that while the hydroxyls are important, their modification can improve potency, possibly by altering properties like cell membrane permeability or target binding affinity. The specific stereochemical configuration of the hydroxylated carbons, described as threo-threo/trans/threo for this compound, contributes to the precise three-dimensional shape of the molecule, which is essential for its interaction with biological targets. ijper.orgpsu.edu

Impact of the Long Aliphatic Chain and Lactone Ring Structure on this compound Biological Effects

The bioactivity of this compound is profoundly influenced by its terminal structures: the long aliphatic chain and the α,β-unsaturated γ-lactone ring. ijper.orgnih.gov These features are hallmarks of the Annonaceous acetogenin (B2873293) family. frontiersin.orgscielo.br

The α,β-unsaturated γ-lactone ring is widely considered to be essential for the cytotoxic activity of acetogenins. It functions as a Michael acceptor, capable of alkylating nucleophilic residues within its biological target, leading to irreversible inhibition of mitochondrial Complex I. This inhibition disrupts cellular energy production (ATP synthesis), which is particularly detrimental to cancer cells due to their high metabolic rate. ijper.org

The long aliphatic chain acts as a lipophilic spacer, facilitating transport across cell membranes and anchoring the molecule within the mitochondrial membrane. The length of this chain and the distance it creates between the THF ring system and the γ-lactone ring are crucial for optimal activity. Structure-activity relationship studies on various acetogenins have shown that a specific spacer length of 13 carbons between the THF moiety's flanking hydroxyl and the lactone ring appears to be optimal for the highest potency in certain bis-THF acetogenins. acs.org Deviations from this optimal length can lead to a significant decrease in activity. acs.org

Comparative SAR Studies with Other Annomuricins (e.g., Annomuricin A, B, E) and Annonaceous Acetogenins

Comparing the structures and activities of this compound with other closely related acetogenins provides valuable SAR insights. The annomuricin series (A, B, C, E) and other acetogenins isolated from Annona muricata offer a natural library for such comparisons.

Annomuricin A vs. Annomuricin B : These two compounds are stereoisomers. Both are mono-THF acetogenins with five hydroxyl groups, but they differ in the stereochemistry of their vicinal diol. Annomuricin A possesses a threo diol, similar to this compound, while Annomuricin B has an erythro diol. indexcopernicus.comdoc-developpement-durable.org This subtle change in stereochemistry can influence biological activity, highlighting the importance of the precise 3D arrangement of the hydroxyl groups.

This compound vs. Muricatocin C : These compounds are positional isomers. Both are mono-THF acetogenins with five hydroxyl groups, but this compound has its vicinal diol at C-10/C-11, whereas Muricatocin C has a 1,3-diol with hydroxyls at C-10 and C-12. indexcopernicus.comebi.ac.uk This difference in the spacing of the hydroxyl groups leads to variations in their cytotoxic profiles, underscoring the significance of the exact positioning of these functional groups for potent bioactivity.

Annomuricin E : This compound is another mono-THF acetogenin from A. muricata that bears two flanking hydroxyl groups and three additional hydroxyls, arranged as an erythro 1,2-diol. acs.org It has demonstrated potent cytotoxicity, particularly against colon adenocarcinoma (HT-29) cells. frontiersin.orgmdpi.com

The cytotoxic activities of these compounds against the HT-29 human colon cancer cell line illustrate the structure-activity relationships.

Table 1: Comparative Cytotoxicity of Annomuricins against HT-29 Colon Cancer Cells

| Compound | Type | Key Structural Features | Cytotoxicity (ED₅₀ in µg/mL) |

|---|---|---|---|

| Annomuricin A | Mono-THF | threo vicinal diol | >1.0 mdpi.com |

| Annomuricin B | Mono-THF | erythro vicinal diol | 0.435 mdpi.com |

| This compound | Mono-THF | threo vicinal diol (C10/11) | 1.54 mdpi.com |

| Annomuricin E | Mono-THF | erythro 1,2-diol | 0.0668 mdpi.com |

| Muricapentocin | Mono-THF | 1,5,9-triol moiety | 0.071 mdpi.com |

ED₅₀: The dose that is therapeutically effective in 50% of the population. Source: mdpi.com

From the table, it is evident that subtle structural modifications lead to significant differences in potency. Annomuricin E and Muricapentocin are substantially more potent against HT-29 cells than Annomuricins A, B, and C. mdpi.com This suggests that the specific arrangement of hydroxyl groups in Annomuricin E and the 1,5,9-triol system in Muricapentocin are particularly favorable for cytotoxicity in this cell line. acs.orgmdpi.com The comparison with highly potent bis-THF acetogenins like bullatacin, which can be up to 250 times more potent than the clinical drug adriamycin against multidrug-resistant cancer cells, further contextualizes the activity of mono-THF compounds like this compound. scienceopen.comacs.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-FU (5-fluorouracil) |

| Acetonide |

| Adriamycin |

| Annomontacin |

| Annomuricin A |

| Annomuricin B |

| This compound |

| Annomuricin E |

| Annonacin |

| Annopentocin A |

| Annopentocin B |

| Annopentocin C |

| Arianacin |

| Bullatacin |

| cis-Annonacin |

| cis-Goniothalamicin |

| Gigantetrocin A |

| Javoricin |

| Muricapentocin |

| Muricatacin |

| Muricatocin A |

| Muricatocin B |

| Muricatocin C |

| Squamocin |

| Taxol |

| Uvaricin |

| Vincristine |

| Vinblastine |

Computational and Modeling Approaches in Annomuricin C Research

Molecular Docking Studies of Annomuricin C with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comunirioja.es This method is widely used to understand the interactions between potential drug compounds like this compound and their biological targets, with the binding affinity, often expressed as binding energy (in kcal/mol), indicating the strength of the interaction. mdpi.comfrontiersin.org

This compound has been evaluated in several in silico docking studies against various protein targets implicated in diseases like cancer and diabetes.

One study investigated the potential of eight acetogenins (B1209576) from Annona muricata, including this compound, to act as anticancer agents by targeting Hypoxia-Inducible Factor-1 alpha (HIF-1α), a protein overexpressed in many cancers. medwinpublishers.combiomedpharmajournal.orgresearchgate.net The molecular docking analysis, performed using AutoDock Vina, revealed that this compound exhibited a strong binding affinity for HIF-1α with a lowest binding energy (LBE) of -7.1 kcal/mol. medwinpublishers.combiomedpharmajournal.org This was comparable to other acetogenins and suggested a potential inhibitory action against this cancer-related target. medwinpublishers.combiomedpharmajournal.org

In another computational study targeting the Forkhead box protein O1 (FOXO1), a key protein in diabetes, this compound was docked using Autodock Vina PyRx. nih.gov The results showed a free binding energy of -5.1 kcal/mol, indicating a potential interaction with the FOXO1 protein. nih.gov

Furthermore, as part of a broader screening of acetogenins against the SARS-CoV-2 spike protein, this compound was included in a library of ten compounds. frontiersin.orgresearchgate.netfrontiersin.org The docking studies showed that this group of acetogenins had binding affinity energies ranging from -5.3 to -7.7 kcal/mol, suggesting they interact well with the viral protein. frontiersin.org

The findings from these molecular docking studies are summarized in the table below.

| Biological Target | Docking Software | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Hypoxia-Inducible Factor-1 alpha (HIF-1α) | AutoDock Vina | -7.1 | medwinpublishers.combiomedpharmajournal.org |

| Forkhead box protein O1 (FOXO1) | Autodock Vina PyRx | -5.1 | nih.gov |

| SARS-CoV-2 Spike Protein | AutoDock Vina in PyRx | -5.3 to -7.7 (for the group of acetogenins) | frontiersin.org |

Molecular Dynamics Simulations of this compound Interactions with Proteins

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein interaction compared to the static picture provided by molecular docking. frontiersin.org This computational method simulates the movement of atoms and molecules over time, allowing researchers to assess the stability and dynamic behavior of the protein-ligand complex in a simulated physiological environment. frontiersin.org Key parameters analyzed during MD simulations include the root mean square deviation (RMSD), radius of gyration (Rg), solvent accessible surface area (SASA), and the number of hydrogen bonds maintained over the simulation period. frontiersin.org

In the context of acetogenin (B2873293) research, MD simulations are typically performed on the compounds that show the most promise in initial molecular docking screenings. For instance, in a study evaluating acetogenins against the SARS-CoV-2 spike protein, the compound cis-Annonacin was selected for MD simulation because it displayed the highest binding affinity in the docking phase. frontiersin.org The simulation was used to confirm the stability of the cis-Annonacin-spike protein complex. frontiersin.org

Similarly, other research on acetogenins and their interactions with antiapoptotic proteins of the Bcl-2 family employed MD simulations to validate the binding of the top-scoring molecules from docking studies. To date, specific molecular dynamics simulation studies focusing exclusively on this compound have not been detailed in the available literature, as the focus tends to shift to the most potent candidates identified through initial screenings.

In Silico Screening and Predictive Modeling for this compound Activities

This compound has been included in several in silico screening efforts aimed at identifying potential therapeutic agents from Annona muricata. These studies have screened libraries of acetogenins against various biological targets, including:

Hypoxia-Inducible Factor-1 alpha (HIF-1α): As part of a study to identify potential anticancer agents. medwinpublishers.combiomedpharmajournal.org

SARS-CoV-2 Spike Protein: In a search for antiviral compounds. researchgate.netfrontiersin.org

Forkhead box protein O1 (FOXO1): To find potential inhibitors for diabetes treatment. nih.gov

Future Perspectives and Research Gaps in Annomuricin C Studies

Further Elucidation of Annomuricin C's Molecular and Cellular Mechanisms

The primary research gap concerning this compound lies in the detailed understanding of its specific molecular and cellular mechanisms of action. Annonaceous acetogenins (B1209576), as a class, are known to be potent inhibitors of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. waocp.orgplos.org This inhibition disrupts ATP production, which is particularly detrimental to cancer cells that have high energy demands. nih.gov While this compound is presumed to share this general mechanism, the specifics of its interaction with complex I and other potential cellular targets are yet to be thoroughly investigated.

Future research should focus on:

Target Identification and Validation: Confirming whether mitochondrial complex I is the primary target for this compound and identifying any other potential binding partners within the cell.

Apoptosis and Cell Cycle Pathways: Studies on other acetogenins, such as Annomuricin E, have shown they can induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases 3/7 and 9. plos.orgherbmedpharmacol.com It is crucial to investigate if this compound triggers similar apoptotic pathways. Research should aim to delineate the entire signaling cascade, from initial target engagement to final execution of cell death.

Comparative Mechanistic Studies: Comparing the molecular footprint of this compound with other well-studied acetogenins, like annonacin, could reveal subtle but important differences in their mechanisms that might translate to variations in potency and selectivity. waocp.orgnih.gov

| Research Finding | Investigated Compound(s) | Cell Line(s) | Key Outcome | Reference(s) |

| Induction of Apoptosis | Annomuricin E | HT-29 (Colon) | Upregulation of Bax, activation of caspases 3/7 and 9, G1 cell cycle arrest. | plos.orgherbmedpharmacol.com |

| Inhibition of Mitochondrial Complex I | Annonaceous Acetogenins (General) | Mammalian systems | Potent suppression of NADH:ubiquinone oxidoreductase. | plos.org |

| Reduction of Cell Viability | This compound | PC-3 (Prostate) | 97.7% reduction in cell viability at a 20 µg/mL dose. | nih.gov |

| Cytotoxicity | Annomuricin A, B, C | PC-3 (Prostate) | Annomuricin A, B, and C reduced cell viability by 86.0%, 96.9%, and 97.7% respectively at 20 μg/mL. | nih.gov |

Advanced Structural Modification and Synthetic Strategies for this compound Analogs

The total synthesis of annonaceous acetogenins is notoriously complex due to their long aliphatic chains and multiple stereocenters. psu.edu To date, a dedicated total synthesis for this compound has not been extensively reported. Furthermore, natural acetogenins can present challenges for drug development, such as limited bioavailability and potential toxicity. scienceopen.com Synthetic chemistry offers a pathway to overcome these limitations by creating structural analogs.

Future research directions in this area include:

Total Synthesis: Developing a robust and efficient total synthesis route for this compound. This would not only confirm its absolute stereochemistry but also provide a platform for generating novel analogs. psu.edu

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs by modifying key functional groups, such as the tetrahydrofuran (B95107) (THF) ring, the α,β-unsaturated γ-lactone, and the hydroxyl groups. These studies would help identify the exact structural features required for its bioactivity.

Development of Simplified Mimics: Creating simplified, more synthetically accessible mimics of this compound that retain the core pharmacophore responsible for its biological effects. plos.org For example, strategies used for other acetogenins, like replacing THF rings with simpler ether linkages, could be explored.

Improving Physicochemical Properties: Employing techniques like glycosylation to enhance the water solubility and bioavailability of this compound, a strategy that has been successfully applied to other acetogenins.

Optimization of Isolation and Purification Protocols for Enhanced Yield and Purity

Currently, this compound is obtained through extraction from the leaves of Annona muricata. waocp.org The isolation of a single, pure compound from a complex natural extract is a significant challenge. The yield and purity of the isolated this compound can be highly variable, depending on the geographical source of the plant, harvesting time, and the extraction and purification methods used. nih.govresearchgate.net

Key research gaps and future objectives are:

Standardization of Extraction Methods: Classic extraction procedures involve maceration in solvents like ethanol (B145695) followed by liquid-liquid partitioning with solvents of varying polarities (e.g., hexane (B92381), ethyl acetate). researchgate.net There is a need to systematically optimize parameters such as solvent choice, temperature, and extraction time to maximize the yield of this compound.

Advanced Chromatographic Techniques: While open column chromatography is commonly used, the development of high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) methods specifically tailored for this compound could significantly improve separation efficiency and purity. psu.eduresearchgate.net

Purity and Yield Assessment: Establishing reliable analytical methods, such as quantitative HPLC or liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration and purity of this compound in extracts and purified fractions is essential for reproducible biological studies. researchgate.net

| Technique | Purpose | Potential for this compound | Reference(s) |

| Solvent Partitioning | Initial fractionation based on polarity. | To create an acetogenin-rich fraction from crude A. muricata leaf extract. | researchgate.net |

| Open Column Chromatography | Preparative separation of compounds. | A simple method for initial isolation, though may require multiple stages for high purity. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for purification and analysis. | To achieve high purity of this compound and for quantitative analysis. | psu.edu |

| Counter-Current Chromatography (CCC) | Liquid-liquid separation technique to isolate polar and non-polar compounds. | Effective for separating isomeric and epimeric acetogenins, which could be applied to this compound. | psu.edu |

Exploration of Novel Research Applications for this compound in Chemical Biology

Chemical biology utilizes small molecules as probes to interrogate and manipulate biological systems, providing insights into cellular functions and pathways for drug discovery. cnio.espressbooks.pub Given its potent bioactivity, this compound has significant potential as a tool in chemical biology beyond its direct therapeutic application.

Future research could explore:

Development of Chemical Probes: Synthesizing modified versions of this compound that incorporate reporter tags (e.g., fluorescent dyes or biotin). These probes could be used to visualize the compound's subcellular localization, track its interaction with target proteins in real-time, and identify its binding partners through pull-down assays.

Targeted Drug Delivery Systems: Conjugating this compound to molecules that target specific cell types, such as antibodies for cancer cells. This approach could enhance its therapeutic index by concentrating the compound at the site of action and reducing systemic toxicity.

Use in High-Throughput Screening: Employing this compound as a reference compound or a starting point in high-throughput screening campaigns to discover other small molecules that modulate the same biological pathways. pressbooks.pub

By addressing these research gaps, the scientific community can build a comprehensive understanding of this compound, from its fundamental molecular interactions to its potential applications as a sophisticated biological tool and a lead compound for therapeutic development.

Q & A

Q. What is Annomuricin C, and what are its primary biological activities identified in preclinical studies?

this compound is an acetogenin derivative isolated from Annona muricata leaves. Its primary biological activities include apoptosis induction in cancer cells (e.g., HT-29 colon adenocarcinoma) via mitochondrial pathway activation (caspase 3/7, caspase 9) and modulation of Bcl-2 family proteins . It also exhibits anti-inflammatory potential by inhibiting cyclooxygenase-2 (COX-2) with a binding free energy of -5.71 kcal/mol and inhibition constant of 64.92 µM in molecular docking studies .

Q. What experimental models are commonly used to study this compound’s anticancer effects?

Preclinical studies employ:

- In vivo models : Azoxymethane (AOM)-induced colon aberrant crypt foci (ACF) in rats, where this compound reduces ACF formation and modulates oxidative stress markers (e.g., increased enzymatic antioxidants, decreased malondialdehyde) .

- In vitro models : HT-29 human colorectal cancer cells, with cytotoxicity assays (IC₅₀ = 1.62 ± 0.24 µg/ml) and flow cytometry for apoptosis (e.g., Annexin V/PI staining) .

Q. How is this compound isolated and characterized in natural product research?

Isolation involves solvent extraction (e.g., ethyl acetate fractionation of Annona muricata leaves), followed by bioassay-guided purification using techniques like column chromatography and HPLC. Structural characterization employs NMR, mass spectrometry, and X-ray crystallography .

Advanced Research Questions

Q. What methodological challenges arise in reconciling in vitro and in vivo data for this compound’s pharmacokinetics?

Discrepancies include:

- Bioavailability : Poor aqueous solubility limits in vivo absorption, necessitating formulation strategies (e.g., nanoencapsulation).

- Metabolic stability : Phase I/II metabolism in hepatic models may reduce active compound levels, requiring metabolite profiling .

- Dose-response alignment : In vitro IC₅₀ values (µg/ml) often exceed physiologically achievable concentrations in animal models, prompting dose optimization studies .

Q. How can researchers address contradictions in this compound’s reported mechanisms of action across studies?

Contradictions (e.g., caspase-dependent vs. -independent apoptosis) are resolved through:

- Multiparametric assays : Combine flow cytometry, Western blotting, and mitochondrial membrane potential (ΔΨm) measurements to validate pathway specificity .

- Kinetic studies : Time-course experiments to distinguish primary targets (e.g., Bax/Bcl-2 modulation) from secondary effects .

- Cross-model validation : Compare results across cell lines (HT-29 vs. other carcinomas) and animal models to identify context-dependent mechanisms .

Q. What statistical and reproducibility standards should guide this compound research?

Key considerations include:

- Sample size justification : Power analysis to ensure statistical significance (e.g., α = 0.05, β = 0.20) in animal cohorts or cell-based assays .